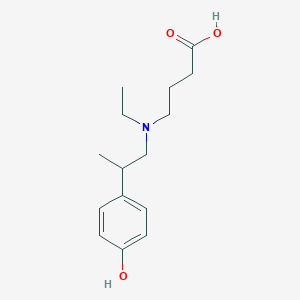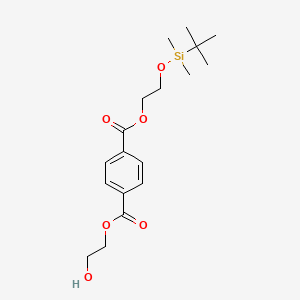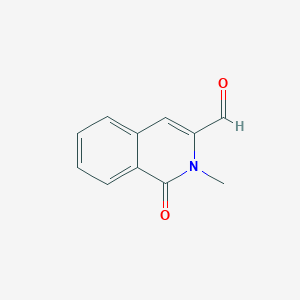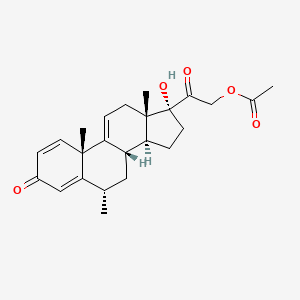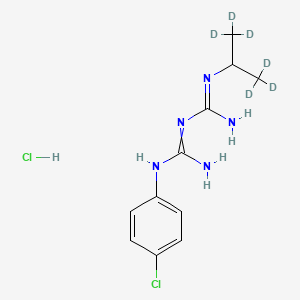![molecular formula C18H21N3O4 B13846876 tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate is a complex organic compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its role in the synthesis of 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione, an impurity of Varenicline Tartrate, which is used to aid in smoking cessation.
Preparation Methods
The synthesis of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves several steps. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting nicotinic acetylcholine receptors. Its derivatives have shown potential in treating various conditions, including smoking cessation and neurological disorders .
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By acting as a partial agonist, it modulates the receptor’s activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives like 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione and various indolo[2,3-b]quinoxalines. These compounds share structural similarities but differ in their specific pharmacological activities and applications .
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl 6,7-dioxo-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene-14-carboxylate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(24)21-7-9-4-10(8-21)12-6-14-13(5-11(9)12)19-15(22)16(23)20-14/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,22)(H,20,23) |
InChI Key |
XPVOETGXLIEKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC4=C(C=C23)NC(=O)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


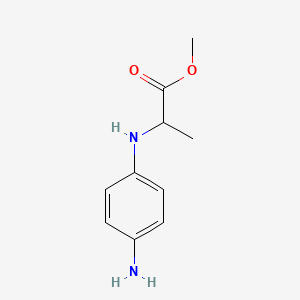
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)


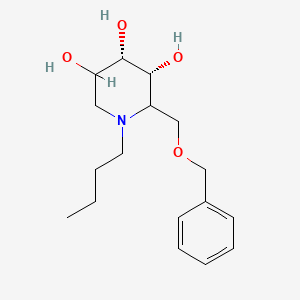
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
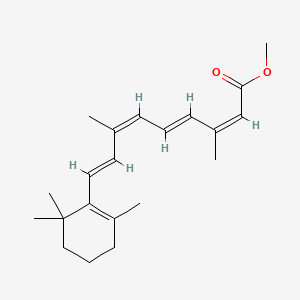
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
